4,4'-Diaminobenzanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-(4-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAQFJJCWGSXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020400 | |

| Record name | 4,4'-Diaminobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785-30-8 | |

| Record name | 4,4′-Diaminobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diaminobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINOBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00X4JM89UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Diaminobenzanilide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 4,4'-Diaminobenzanilide, a key intermediate in the synthesis of dyes, high-performance polymers, and potential pharmaceutical compounds.[1][2]

Chemical Structure and Identification

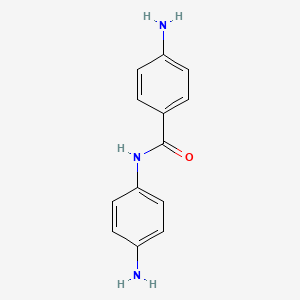

This compound is an aromatic amide containing two amine functional groups. Its structure consists of a 4-aminobenzoyl group attached to a 4-aminophenyl amine.

Systematic IUPAC Name: 4-amino-N-(4-aminophenyl)benzamide[3]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O | [4][5] |

| Molecular Weight | 227.27 g/mol | [4] |

| Appearance | White to light yellow or brown powder/solid.[3] | [3] |

| Melting Point | 203-207 °C | [5] |

| Boiling Point (Predicted) | 384.0 ± 27.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [5] |

| Water Solubility | Limited/Practically insoluble. | [3][6] |

| Solubility in Organic Solvents | Good solubility. | [6] |

| pKa (Predicted) | 13.99 ± 0.70 | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available. | [3][7] |

| ¹³C NMR | Spectral data available. | [3][8] |

| IR (Infrared) | KBr Wafer technique. Spectral data available. | [3][9][10] |

| Mass Spectrometry | Spectral data available. | [3] |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the reduction of 4,4'-dinitrobenzanilide (B1617148). Below are two detailed experimental protocols.

Protocol 1: Catalytic Hydrogenation

This protocol describes the synthesis of electronic-grade this compound via catalytic hydrogenation of 4,4'-dinitrobenzanilide.[2][11]

Step 1: Hydrogenation of 4,4'-Dinitrobenzanilide

-

To a high-pressure autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N-dimethylformamide (DMF), and 0.8 g of 3 wt% palladium on activated carbon catalyst.[11]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 0.8 ± 0.1 MPa.[11]

-

Heat the reaction mixture to 100 ± 1 °C with stirring.[11]

-

Maintain these conditions until the reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Evaporate the solvent (DMF) from the filtrate under vacuum to obtain crude this compound.[11]

Step 2: Purification of this compound

-

Transfer the crude this compound to a clean autoclave.

-

Add 100 g of n-butanol and 0.96 g of activated carbon to the autoclave.[11]

-

Purge the autoclave with nitrogen gas three times to ensure an inert atmosphere.

-

Heat the mixture to 135 ± 1 °C and stir for 20 minutes.[11]

-

Filter the hot solution under nitrogen protection to remove the activated carbon.

-

Cool the filtrate to 25 ± 1 °C to allow for crystallization of the product.[11]

-

Collect the crystalline product by filtration.

-

Dry the purified this compound to obtain a white crystalline powder. This protocol reports a yield of 96.1% and a purity of 99.7% (HPLC).[11]

Protocol 2: Reduction with Hydrazine (B178648) Hydrate (B1144303)

This protocol provides an alternative, cost-effective method using hydrazine hydrate with a graphite (B72142) or carbon black catalyst.[12]

-

To a round-bottom flask equipped with a reflux condenser, add 28.7 g of 4,4'-dinitrobenzanilide and 20 mL of hydrazine hydrate (99-100%).[12]

-

To this mixture, add 100 mL of dry ethyl alcohol and 30 g of carbon black (or graphite).[12]

-

Heat the mixture to reflux (approximately 80 °C) for 7 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene-ethyl acetate (B1210297) (1:1) solvent system.[12]

-

Once the reaction is complete, filter the hot solution to remove the catalyst.[12]

-

Recover the solvent from the filtrate using a rotary evaporator.[12]

-

The resulting solid is this compound. This method reports a yield of up to 92%.[12]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered a hazardous substance.[3] Appropriate safety precautions should be taken during handling and storage.

-

Hazard Codes: Xi (Irritant)[13]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[13]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[13]

-

GHS Hazard Statements:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] Use in a well-ventilated area.[1]

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and peroxides.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 785-30-8 [chemicalbook.com]

- 3. This compound | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(785-30-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-DiaMinobenzoylanilide(4,4'-DABA)(785-30-8) 1H NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound(785-30-8) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. allindianpatents.com [allindianpatents.com]

- 13. This compound CAS#: 785-30-8 [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4,4'-Diaminobenzanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diaminobenzanilide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary based on available information and outlines detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts: Solubility of Aromatic Amines

This compound is an aromatic amine, and its solubility is governed by the principle "like dissolves like." The presence of two polar amino groups and an amide linkage contributes to its ability to interact with polar organic solvents through hydrogen bonding. Conversely, the nonpolar aromatic rings favor dissolution in solvents with aromatic character. Generally, aromatic amines exhibit good solubility in many organic solvents but are typically insoluble in water.

Qualitative Solubility Profile

Based on available literature, this compound is described as having good solubility in organic solvents and is practically insoluble in water. One source specifies that it is "slightly soluble in Methanol (B129727)."[1] A more detailed, albeit qualitative, assessment for common organic solvents is presented in Table 1. This table is based on general solubility principles for aromatic amines and should be confirmed by experimental determination.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | The highly polar nature of DMF can effectively solvate the polar groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | NMP is another effective polar aprotic solvent for aromatic and polar compounds. | |

| N,N-Dimethylacetamide (DMAc) | Soluble | DMAc shares similar solvent properties with DMF and NMP. | |

| Polar Protic | Methanol | Slightly Soluble | While polar, the hydrogen bonding network of methanol may not be as effective at disrupting the crystal lattice of the solid as polar aprotic solvents. |

| Ethanol (B145695) | Slightly Soluble | Similar to methanol, ethanol is expected to be a moderate solvent. | |

| Nonpolar Aromatic | Toluene (B28343) | Sparingly Soluble | The aromatic nature of toluene can interact with the benzene (B151609) rings of the solute, but the polar groups may limit solubility. |

| Chlorinated | Dichloromethane (B109758) | Sparingly Soluble | The moderate polarity of dichloromethane may allow for some dissolution. |

| Nonpolar Aliphatic | Hexane (B92381) | Insoluble | The nonpolar nature of hexane is not conducive to dissolving the polar this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for a period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any transfer of solid particles. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if the solute has a distinct chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Phase Separation and Dilution:

-

Separate the clear supernatant as described in the gravimetric method (Step 2).

-

Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

References

Spectroscopic Data of 4,4'-Diaminobenzanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Diaminobenzanilide, a key intermediate in the synthesis of high-performance polymers and a building block for various dyes and pharmaceuticals. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a visual representation of the molecule's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy of this compound.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.62 | s | 1H | -NH- (Amide) |

| 7.58 | d, J=8.8 Hz | 2H | Ar-H (ortho to -C=O) |

| 7.31 | d, J=8.8 Hz | 2H | Ar-H (ortho to -NH-) |

| 6.58 | d, J=8.8 Hz | 2H | Ar-H (ortho to -NH₂) |

| 6.51 | d, J=8.8 Hz | 2H | Ar-H (ortho to -NH₂) |

| 5.48 | s | 2H | -NH₂ |

| 4.93 | s | 2H | -NH₂ |

¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | -C=O (Amide) |

| 151.2 | Ar-C (para to -C=O) |

| 147.1 | Ar-C (para to -NH-) |

| 129.5 | Ar-C (ortho to -C=O) |

| 128.2 | Ar-C (ipso, attached to -NH-) |

| 123.0 | Ar-C (ipso, attached to -C=O) |

| 121.7 | Ar-C (ortho to -NH-) |

| 113.8 | Ar-C (ortho to -NH₂) |

| 112.9 | Ar-C (ortho to -NH₂) |

FT-IR Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425 | Strong, Broad | N-H Stretching (primary amine, asymmetric) |

| 3330 | Strong, Broad | N-H Stretching (primary amine, symmetric)[1] |

| 3220 | Medium | N-H Stretching (amide) |

| 1605 | Strong | C=O Stretching (Amide I) |

| 1590 | Strong | N-H Bending (primary amine) |

| 1525 | Medium | C=C Stretching (aromatic ring) |

| 1315 | Medium | C-N Stretching (aromatic amine) |

| 825 | Strong | C-H Bending (para-disubstituted benzene, out-of-plane) |

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and FT-IR spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The sample is thoroughly mixed to ensure complete dissolution.

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure adequate signal intensity for all carbon atoms, including quaternary carbons.

-

The solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure with key functional groups.

References

Thermal Stability and Decomposition of 4,4'-Diaminobenzanilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Diaminobenzanilide (DABA), a key intermediate in the synthesis of high-performance polymers, dyes, and potentially in pharmaceutical applications. This document compiles available data on its thermal stability and decomposition, outlines standard experimental protocols for thermal analysis, and presents logical workflows for these investigations.

Core Physical and Thermal Properties

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound monomer is limited, its fundamental physical properties have been documented. These properties are crucial for understanding its behavior at elevated temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Melting Point | 203-207 °C | [3] |

| Boiling Point (Predicted) | 384.0 ± 27.0 °C at 760 mmHg | [1] |

| Appearance | Off-white to grey-beige crystalline powder | [3] |

A study on a polyamide synthesized from this compound indicated that the resulting polymer is stable up to 300°C, suggesting that the monomer itself possesses a relatively high thermal stability. However, this does not represent the decomposition temperature of the pure monomer.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods employed. The following are detailed, generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving an initial isothermal hold at a temperature below the expected decomposition (e.g., 30-50°C) to allow for stabilization.

-

A linear heating ramp is programmed, for instance, from 50°C to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Percentage Mass Loss: The total mass lost during decomposition.

-

Residual Mass: The mass of any non-volatile residue at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any other thermal transitions (e.g., glass transitions, solid-solid phase transitions) of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is established, often including a heating-cooling-heating cycle to erase any previous thermal history of the sample. For example:

-

Heat from 25°C to 220°C at 10°C/min.

-

Hold isothermally for 2 minutes.

-

Cool from 220°C to 25°C at 10°C/min.

-

Hold isothermally for 2 minutes.

-

Heat from 25°C to 300°C at 10°C/min.

-

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

-

Glass Transition Temperature (Tg): A step-like change in the baseline, if the material is amorphous or semi-crystalline.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

References

In-depth Technical Guide to 4,4'-Diaminobenzanilide (CAS 785-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide, with the CAS registry number 785-30-8, is an aromatic amine and an amide derivative. It is a key intermediate in the synthesis of a variety of organic compounds, including dyes, pigments, and high-performance polymers such as polyamides and polyimides.[1][2] Its bifunctional nature, possessing two primary amine groups and a stable amide linkage, makes it a versatile building block in polymer and materials science. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthesis workflow.

Core Physical and Chemical Properties

This compound is typically a white to brown crystalline powder.[3][4][5][6] It is sparingly soluble in water but shows good solubility in various organic solvents.[7][8] The presence of two amino groups imparts basic properties to the molecule.[7]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 785-30-8 | [9] |

| Molecular Formula | C₁₃H₁₃N₃O | [9] |

| Molecular Weight | 227.26 g/mol | [9] |

| Appearance | White to brown powder/crystal | [3][4][5][6] |

| Melting Point | 203-207 °C, 204.0-207.0 °C, 205-207 °C, 214-215 °C | [1][3][9][10] |

| Predicted Boiling Point | 384.0 ± 27.0 °C at 760 mmHg | [4][6] |

| Predicted Density | 1.314 ± 0.06 g/cm³ | [4][6] |

| Water Solubility | Practically insoluble | [3][4][5][6] |

| Organic Solvent Solubility | Good solubility in organic solvents; slightly soluble in methanol. | [3][7][8] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Information | Source(s) |

| IUPAC Name | 4-amino-N-(4-aminophenyl)benzamide | [9] |

| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N | [9] |

| InChI | InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17) | [9] |

| Predicted pKa | 13.99 ± 0.70 | [4][6] |

| ¹H NMR Spectrum | Data available. | [9][11] |

| ¹³C NMR Spectrum | Data available. | [9] |

| IR Spectrum | Data available. | [9][12] |

| Mass Spectrum | Data available. | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,4'-dinitrobenzanilide. The following protocol is a two-step process starting from the dinitro precursor.[13]

Step 1: Catalytic Hydrogenation of 4,4'-Dinitrobenzanilide

-

To an autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N'-dimethylformamide (DMF), and 0.8 g of a 3 wt% palladium on carbon catalyst.

-

Pressurize the autoclave with hydrogen gas to 0.8 ± 0.1 MPa.

-

Heat the reaction mixture to 100 ± 1 °C and maintain these conditions with stirring until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).

-

After the reaction is complete, cool the autoclave, release the pressure, and filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent (DMF) from the filtrate under vacuum to obtain crude this compound.

Step 2: Purification of this compound

-

Add the crude this compound obtained in Step 1 to an autoclave with 100 g of n-butanol and 0.96 g of activated carbon.

-

Purge the autoclave with nitrogen gas three times to ensure an inert atmosphere and maintain a positive pressure.

-

Heat the mixture to 135 ± 1 °C and stir for 20 minutes.

-

Filter the hot solution under nitrogen protection to remove the activated carbon.

-

Cool the filtrate to 25 ± 1 °C to allow the product to crystallize.

-

Filter the crystallized product and dry it to obtain pure, electronic-grade this compound.

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

-

Finely powder a small amount of the dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C per minute initially.

-

Observe the sample closely and note the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.

Determination of pKa by Potentiometric Titration

The pKa value provides a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is determined.

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent mixture, such as methanol-water (1:9, v/v), to ensure complete dissolution.[14]

-

Titration Setup: Calibrate a pH meter using standard buffers. Place 20 mL of the sample solution in a beaker with a magnetic stirrer. To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[15]

-

Titration: Make the initial solution acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0.[15]

-

Begin the titration by adding small, precise volumes of a standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[15]

-

Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For a diamine, two pKa values may be determined from the inflection points of the curve. The experiment should be repeated at least three times to ensure reproducibility.[15]

Mandatory Visualization

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 785-30-8). The tabulated data offers a quick reference for researchers, while the experimental protocols provide practical guidance for its synthesis and characterization. The synthesis workflow diagram visually summarizes the key steps in its preparation. This information is intended to support professionals in research, development, and quality control in the chemical and pharmaceutical industries.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. 4,4 DABA- 4,4'-Diamino Benzanilide | CAS no 785-30-8 | 4,4 DABA- 4,4'-Diamino Benzanilide manufacturer, 4,4 DABA- 4,4'-Diamino Benzanilide supplier, 4,4 DABA- 4,4'-Diamino Benzanilide producer, 4,4 DABA- 4,4'-Diamino Benzanilide exporter, 4,4 DABA- 4,4'-Diamino Benzanilide production center, 4,4 DABA- 4,4'-Diamino Benzanilide compnay [emcochemicals.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. This compound | 785-30-8 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound CAS#: 785-30-8 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. This compound(785-30-8) IR Spectrum [m.chemicalbook.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. creative-bioarray.com [creative-bioarray.com]

Navigating the Safety Landscape of 4,4'-Diaminobenzanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide is a chemical intermediate with applications in the synthesis of dyes, high-performance polymers, and potentially as a building block in pharmaceutical research.[1] As with any chemical compound used in a laboratory or manufacturing setting, a thorough understanding of its health and safety profile is paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides a comprehensive overview of the known health and safety considerations for handling this compound, summarizing key data, outlining safe handling procedures, and providing visual aids for critical workflows.

Health Hazard Information

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[3][4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2][4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][4] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[3][4] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

Table 1: GHS Hazard Classification for this compound

Chronic exposure to aromatic diamines, a class of compounds to which this compound belongs, may pose long-term health risks, although specific data for this compound is limited.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize all routes of exposure.

Occupational Exposure Limits

As of the date of this guide, specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), have not been established for this compound. The absence of established OELs does not imply that the substance is safe at any concentration. On the contrary, it underscores the need for a conservative approach to exposure control. A risk assessment should be conducted for any process involving this chemical to determine the potential for exposure and to implement appropriate control measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 785-30-8[5] |

| Molecular Formula | C13H13N3O[5] |

| Molecular Weight | 227.27 g/mol [5] |

| Appearance | White to brown solid/powder[1][3] |

| Melting Point | 214 - 215 °C[5] |

| Solubility | Sparingly soluble in water[1] |

Table 2: Physical and Chemical Properties of this compound

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on standard laboratory safety practices and information from safety data sheets.

Engineering Controls

-

Ventilation: All work with this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[4][6]

-

Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[6][7][8] Contaminated clothing should be removed and laundered before reuse.[1]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a particulate filter is required.[7]

Handling Procedures

-

Avoid contact with skin and eyes.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

Store away from strong oxidizing agents, acids, and peroxides.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

Table 3: First Aid Measures for this compound Exposure

Spill and Waste Disposal

Spill Response

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust. Moisten the spilled material with water if it is safe to do so.

-

Carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal.[6]

-

Clean the spill area thoroughly with soap and water.

Waste Disposal

-

Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[7] This material should be treated as hazardous waste.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Conclusion

While this compound is a valuable chemical intermediate, it presents several health hazards that necessitate careful handling. This guide provides a framework for researchers, scientists, and drug development professionals to work with this compound safely. The core principles of risk assessment, implementation of engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe work practices are fundamental to minimizing the risk of exposure and ensuring a safe working environment. The absence of comprehensive quantitative toxicity data should reinforce, not relax, the commitment to these safety principles.

References

- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. dnacih.com [dnacih.com]

- 5. mdpi.com [mdpi.com]

- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 7. This compound | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Direct Dyes Derived from this compound Synthesis, Characteri" by GEORGETA MARIA SIMU, SERGIU ADRIAN CHICU et al. [journals.tubitak.gov.tr]

The Historical Development and Discovery of 4,4'-Diaminobenzanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminobenzanilide (DABA), a versatile aromatic diamine, has carved a significant niche in the realms of polymer science and dye manufacturing since its initial synthesis in the mid-20th century. This technical guide provides an in-depth exploration of the historical development, discovery, and key applications of DABA. It offers a comprehensive overview of its synthesis methodologies, supported by detailed experimental protocols and tabulated quantitative data. While its primary applications have been in materials science, this guide also touches upon its potential, though less explored, role in pharmaceutical research as a scaffold for bioactive molecules.

Introduction

This compound, with the chemical formula C₁₃H₁₃N₃O, is an organic compound characterized by two amino groups and a benzanilide (B160483) core.[1] It typically appears as a white to pale yellow or brown solid.[1][2] The presence of reactive amino groups at the 4 and 4' positions makes it a valuable monomer for polymerization reactions and an important intermediate in the synthesis of various organic molecules.[3][4] Historically, its development is closely intertwined with the quest for high-performance polymers and as a safer alternative to carcinogenic benzidine (B372746) in the dye industry.[5]

Historical Development and Discovery

The first synthesis of this compound occurred in the mid-20th century during a period of intense investigation into aromatic diamines for their utility in polymer chemistry.[1] The primary motivation for its development was its potential as a monomer for creating robust polymers with high thermal stability and mechanical strength.[6]

One of the earliest and most common methods for its synthesis involves the condensation of 4-aminobenzoic acid with p-phenylenediamine.[1] However, a more prevalent and scalable two-step industrial process was later developed. This method starts with the synthesis of 4,4'-dinitrobenzanilide (B1617148), which is then reduced to form this compound.[7] This two-step synthesis remains a cornerstone of its commercial production.

A significant milestone in the history of DABA was its recognition as a safer substitute for benzidine, a known carcinogen, in the manufacturing of azo dyes.[5] This led to dedicated research into optimizing its synthesis to be more cost-effective and environmentally friendly.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃N₃O | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| Melting Point | 203-207 °C | [2] |

| Boiling Point | 384 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Appearance | White to brown solid | [1][2] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a two-step process involving the formation of 4,4'-dinitrobenzanilide followed by its reduction.

Synthesis Workflow

Experimental Protocols

This protocol is based on the condensation reaction between p-nitrobenzoyl chloride and p-nitroaniline.[8]

Materials:

-

p-Nitrobenzoic acid

-

Phosphorus pentachloride

-

p-Nitroaniline

-

Solvent (e.g., glacial acetic acid)

Procedure:

-

Synthesis of p-nitrobenzoyl chloride: Mix p-nitrobenzoic acid with phosphorus pentachloride in a round-bottom flask. Heat the mixture gently to initiate the reaction, which is evident by the evolution of hydrogen chloride gas. Continue heating until the reaction is complete, yielding a liquid product.

-

Condensation: Dissolve p-nitroaniline in a suitable solvent, such as glacial acetic acid, in a separate flask.

-

Slowly add the freshly prepared p-nitrobenzoyl chloride to the p-nitroaniline solution with stirring.

-

Heat the reaction mixture at 50-60°C for approximately 2 hours.[8]

-

Upon cooling, 4,4'-dinitrobenzanilide precipitates out of the solution.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.

Two common reduction methods are presented below: catalytic hydrogenation and chemical reduction with hydrazine (B178648) hydrate (B1144303).

Method A: Catalytic Hydrogenation [9]

Materials:

-

4,4'-Dinitrobenzanilide

-

N,N'-dimethylformamide (DMF)

-

Palladium-carbon catalyst (3 wt%)

-

Hydrogen gas

-

n-Butanol

-

Activated carbon

Procedure:

-

In an autoclave, combine 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N'-dimethylformamide, and 0.8 g of 3 wt% palladium-carbon catalyst.[9]

-

Pressurize the autoclave with hydrogen gas to 0.8 ± 0.1 MPa.[9]

-

Heat the mixture to 100 ± 1 °C and maintain these conditions until the reaction is complete.[9]

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under vacuum to obtain crude this compound.[9]

-

Purification: Add the crude product to an autoclave with 100 g of n-butanol and 0.96 g of activated carbon under a nitrogen atmosphere.[9]

-

Heat to 135 ± 1 °C and stir for 20 minutes.[9]

-

Filter the hot solution under nitrogen, cool the filtrate to 25 ± 1 °C, and collect the recrystallized product by filtration.[9]

-

Dry the final product to obtain electronic-grade this compound.

Method B: Chemical Reduction with Hydrazine Hydrate [5]

Materials:

-

4,4'-Dinitrobenzanilide

-

Hydrazine hydrate (99-100%)

-

Dry ethyl alcohol

-

Carbon black or graphite

-

Benzene-ethyl acetate (B1210297) solvent mixture (1:1) for TLC

Procedure:

-

To 28.7 g of 4,4'-dinitrobenzanilide, add 20 mL of hydrazine hydrate (99-100%).[5]

-

Add 100 mL of dry ethyl alcohol and 30 g of carbon black to the mixture.[5]

-

Reflux the mixture for 7 hours at 80 °C.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene-ethyl acetate (1:1) solvent system.[5]

-

Once the reaction is complete, filter the hot solution to remove the catalyst.

-

Recover the solvent using a rotary evaporator to yield the product.[5]

Quantitative Data on Synthesis

The following table summarizes the yield and purity data from the described synthesis protocols.

| Synthesis Method | Starting Material | Product | Yield (%) | Purity (%) | Reference(s) |

| Catalytic Hydrogenation and Purification | 30 g of 4,4'-Dinitrobenzanilide | 22.8 g of this compound | 96.1 | 99.7 (HPLC) | [9] |

| Reduction with Hydrazine Hydrate (Carbon Black) | 28.7 g of 4,4'-Dinitrobenzanilide | 20.88 g of this compound | 92 | Not specified | [5] |

| Reduction with Hydrazine Hydrate (Graphite) | 28.7 g of 4,4'-Dinitrobenzanilide | 19.6 g of this compound | 86.4 | Not specified | [5] |

Applications

High-Performance Polymers

The primary application of this compound is as a monomer in the synthesis of high-performance aromatic polyamides and polyimides.[1][10][11] Its rigid structure and the presence of two reactive amine groups contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[6]

Aromatic polyamides, often referred to as aramids, synthesized from DABA exhibit high thermal stability. The polycondensation reaction is typically carried out at low temperatures with a diacyl chloride, such as terephthaloyl chloride.[6]

Dye Intermediate

This compound serves as a crucial intermediate in the synthesis of various dyes and pigments.[1][4] Its ability to be bis-diazotized and then coupled with different components allows for the creation of a wide range of symmetrical and asymmetrical azo dyes.[12] As previously mentioned, its use as a replacement for benzidine has been a significant driver in this field.[5]

Pharmaceutical Research

The role of this compound in pharmaceutical research is an area of emerging interest. It is considered a potential building block for the synthesis of bioactive molecules and an intermediate for Active Pharmaceutical Ingredients (APIs).[1][10][13] The presence of the benzanilide scaffold and reactive amine groups allows for diverse chemical modifications to create novel compounds with potential therapeutic activities.[13] For instance, derivatives of benzanilides have been explored for their anthelmintic properties.[11] However, specific drugs currently on the market that are directly synthesized from DABA are not prominently documented in the reviewed literature.

Safety and Handling

This compound is considered a potentially hazardous substance due to the presence of aromatic amine groups, which can be associated with toxic and carcinogenic properties.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[1] It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

Since its discovery in the mid-20th century, this compound has proven to be a valuable and versatile chemical intermediate. Its historical development has been driven by the needs of the polymer and dye industries, where it continues to play a significant role. The well-established synthesis protocols allow for the production of high-purity DABA, essential for its applications. While its utility in materials science is firmly established, its potential in drug discovery as a scaffold for novel therapeutic agents presents an exciting avenue for future research and development. This guide provides a solid foundation for researchers and scientists working with or exploring the potential of this important aromatic diamine.

References

- 1. Anidulafungin synthesis - chemicalbook [chemicalbook.com]

- 2. US20240262866A1 - Method for preparing anidulafungin derivative - Google Patents [patents.google.com]

- 3. 4,4 DABA- 4,4'-Diamino Benzanilide | CAS no 785-30-8 | 4,4 DABA- 4,4'-Diamino Benzanilide manufacturer, 4,4 DABA- 4,4'-Diamino Benzanilide supplier, 4,4 DABA- 4,4'-Diamino Benzanilide producer, 4,4 DABA- 4,4'-Diamino Benzanilide exporter, 4,4 DABA- 4,4'-Diamino Benzanilide production center, 4,4 DABA- 4,4'-Diamino Benzanilide compnay [emcochemicals.com]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7897703B2 - Epoxy resin and 4,4â²-diaminobenzanilide powder - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]

- 9. allindianpatents.com [allindianpatents.com]

- 10. nbinno.com [nbinno.com]

- 11. US3305575A - Benzanilide derivatives - Google Patents [patents.google.com]

- 12. This compound | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Rising Star in High-Performance Materials: A Technical Guide to 4,4'-Diaminobenzanilide

An In-depth Exploration of the Synthesis, Properties, and Applications of 4,4'-Diaminobenzanilide-Based Polymers for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the relentless pursuit of advanced materials with superior performance, this compound (DABA) has emerged as a critical building block for a new generation of high-performance polymers. Its unique chemical structure, featuring a pre-formed amide linkage and two reactive amine groups, imparts a desirable combination of rigidity, thermal stability, and, in some cases, unique optical properties to the resulting polymers. This technical guide provides a comprehensive overview of the potential applications of DABA in materials science, with a focus on its role in the synthesis of aromatic polyamides (aramids) and polyimides, as well as its function as a curing agent for epoxy resins.

Core Applications of this compound

The versatility of DABA as a monomer and curing agent stems from its rigid aromatic backbone and the strategic placement of its amine functional groups. This allows for the creation of polymers with highly ordered structures and strong intermolecular interactions, leading to exceptional material properties.

Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, stiffness, and thermal stability.[1] DABA is a key diamine monomer used in the synthesis of specific aramids through polycondensation reactions with various diacyl chlorides.[2] The incorporation of the benzanilide (B160483) moiety from DABA into the polymer backbone enhances the rigidity and thermal resistance of the resulting aramid fibers. These materials find applications in demanding fields such as aerospace, automotive, and protective apparel.[1][3]

Polyimides

Polyimides are another class of high-performance polymers known for their outstanding thermal and chemical resistance, as well as their excellent mechanical and electrical properties.[4] DABA serves as a valuable diamine monomer in the synthesis of polyimides, reacting with various tetracarboxylic dianhydrides.[5][6] The resulting polyimides exhibit high glass transition temperatures and thermal stability, making them suitable for applications in electronics, such as flexible printed circuits and high-temperature insulation.[6][7]

Epoxy Resin Curing Agent

Beyond its role as a monomer, DABA is also utilized as a curative agent for epoxy resins.[8] The amine groups of DABA react with the epoxy groups of the resin to form a cross-linked network. This curing process results in thermoset materials with improved flexural strength, strain to failure, and a high glass transition temperature.[8] These enhanced properties make DABA-cured epoxy resins suitable for use in high-performance composites, adhesives, and coatings.

Quantitative Data on DABA-Based Polymers

The incorporation of this compound into polymer structures leads to materials with impressive quantitative properties. The following tables summarize key thermal and mechanical data for representative DABA-based polymers.

Table 1: Thermal Properties of Polymers Synthesized with this compound

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |

| Aromatic Polyamide (DABA + Terephthaloyl Chloride) | Not Reported | > 300 | [9][10] |

| Epoxy Resin (Triglycidyl meta-aminophenol + DABA) | 214 | Not Reported | [8] |

| Polyimides (General) | 190 - 388 | > 500 | [4] |

Table 2: Mechanical Properties of Polymers Synthesized with this compound

| Polymer System | Flexural Modulus (ksi) | Flexural Strength (ksi) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Aromatic Polyamide (DABA + Terephthaloyl Chloride) | Not Reported | Not Reported | Not Reported | Not Reported | |

| Epoxy Resin (Triglycidyl meta-aminophenol + DABA) | 745 | 12.2 | Not Reported | 2.4 | [8] |

| Polyimides (HQDPA-based) | 2000 - 3300 | Not Reported | 85 - 105 | 5 - 18 | [4] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and characterization of DABA-based materials. The following sections provide methodologies for key experiments.

Synthesis of Aromatic Polyamide from DABA and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for synthesizing an aromatic polyamide.[9][10]

Materials:

-

This compound (DABA)

-

Terephthaloyl chloride

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Lithium chloride (LiCl)

-

Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of DABA in anhydrous DMAc containing LiCl.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution under a nitrogen atmosphere.

-

Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into methanol.

-

Filter the polymer, wash it thoroughly with methanol and hot water, and then dry it in a vacuum oven at 80°C for 24 hours.

Curing of Epoxy Resin with DABA

This protocol outlines the procedure for curing an epoxy resin using DABA as the curative agent.[8]

Materials:

-

Triglycidyl meta-aminophenol epoxy resin (e.g., MY600)

-

This compound (DABA) powder

Procedure:

-

Determine the desired stoichiometric ratio of epoxy resin to DABA.

-

Thoroughly mix the epoxy resin and DABA powder at room temperature until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven at 177°C for 2 hours.

-

Allow the cured resin to cool slowly to room temperature before demolding.

Visualizations

The following diagrams illustrate the key chemical structures and processes involving this compound.

Caption: Chemical structure of this compound.

Caption: Polymerization of DABA into an aromatic polyamide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US7897703B2 - Epoxy resin and 4,4â²-diaminobenzanilide powder - Google Patents [patents.google.com]

- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of High-Performance Aromatic Polyamides Using 4,4'-Diaminobenzanilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in advanced applications ranging from aerospace components and electronics to protective apparel and high-strength composites.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of aromatic polyamides utilizing 4,4'-Diaminobenzanilide as a key diamine monomer. The incorporation of the benzanilide (B160483) moiety into the polymer backbone can impart unique characteristics, including enhanced solubility and modified thermal behavior, offering a versatile platform for the development of novel high-performance materials.

This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in the synthesis and characterization of advanced polyamides.

Synthesis of Aromatic Polyamides

The primary method for synthesizing aromatic polyamides from this compound is low-temperature solution polycondensation. This technique is favored for producing high molecular weight polymers while minimizing side reactions.[2] An alternative approach is direct phosphorylation polycondensation, which allows for the use of dicarboxylic acids directly, avoiding the need for moisture-sensitive diacid chlorides.

I. Low-Temperature Solution Polycondensation

This method involves the reaction of this compound with an aromatic diacid chloride in a polar aprotic solvent at low temperatures. The general reaction scheme is depicted below.

Figure 1: General scheme for low-temperature solution polycondensation.

Experimental Protocol: Synthesis of Poly(4,4'-benzanilido-terephthalamide)

This protocol details the synthesis of an aromatic polyamide from this compound and terephthaloyl chloride.

Materials:

-

This compound (DABA)

-

Terephthaloyl chloride (TPC)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl₂), anhydrous

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

-

Low-temperature bath (e.g., ice-salt bath)

-

Funnel

-

Beakers

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous N-Methyl-2-pyrrolidone with stirring until a clear solution is obtained.

-

Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

-

Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled and stirred diamine solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Polymerization: Continue stirring the reaction mixture at a low temperature for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

II. Direct Phosphorylation Polycondensation

This method provides a convenient route for the synthesis of aromatic polyamides directly from dicarboxylic acids and diamines using a phosphite-based activating agent.[3]

Figure 2: General scheme for direct phosphorylation polycondensation.

Experimental Protocol: Synthesis of Aromatic Polyamide from this compound and Isophthalic Acid

Materials:

-

This compound (DABA)

-

Isophthalic acid (IPA)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Methanol

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Funnel

-

Beakers

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine this compound, isophthalic acid, anhydrous lithium chloride, and anhydrous N-Methyl-2-pyrrolidone.

-

Addition of Reagents: Add pyridine and then triphenyl phosphite to the stirred mixture.

-

Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-4 hours. The solution will become viscous as the polymer forms.

-

Precipitation and Purification: Cool the polymer solution to room temperature and precipitate the polyamide by pouring it into methanol.

-

Washing and Drying: Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 80-100 °C.

Data Presentation: Properties of Aromatic Polyamides Derived from this compound

The properties of aromatic polyamides are highly dependent on the choice of the diacid comonomer. The following tables summarize the typical properties of polyamides synthesized from this compound.

Table 1: Thermal Properties

| Polymer Name | Diacid Chloride/Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) |

| Poly(4,4'-benzanilido-terephthalamide) | Terephthaloyl Chloride | ~340 | > 500 |

| Poly(4,4'-benzanilido-isophthalamide) | Isophthaloyl Chloride | 280 - 300 | 450 - 500 |

Table 2: Solubility

| Polymer Name | NMP | DMAc | DMSO | m-Cresol | Sulfuric Acid |

| Poly(4,4'-benzanilido-terephthalamide) | ++ | ++ | + | +/- | +++ |

| Poly(4,4'-benzanilido-isophthalamide) | +++ | +++ | ++ | + | +++ |

| Key: +++ (Soluble), ++ (Soluble on heating), + (Partially soluble), +/- (Swelling), - (Insoluble) |

Table 3: Mechanical Properties of Cast Films

| Polymer Name | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Poly(4,4'-benzanilido-terephthalamide) | 100 - 120 | 3.5 - 4.5 | 5 - 10 |

| Poly(4,4'-benzanilido-isophthalamide) | 90 - 110 | 3.0 - 4.0 | 10 - 20 |

Applications

The unique combination of high thermal stability, good mechanical properties, and, in some cases, improved solubility makes aromatic polyamides derived from this compound suitable for a variety of high-performance applications.

Figure 3: Potential application areas for aromatic polyamides based on this compound.

-

Aerospace and Automotive Industries: Their high strength-to-weight ratio and thermal resistance make these polyamides candidates for use in engine components, brake parts, and structural reinforcements where weight reduction and high-temperature performance are critical.[1]

-

Electronics and Electrical Insulation: The excellent dielectric properties and thermal stability of these polymers allow for their use as insulating films for flexible printed circuits, wire and cable insulation, and encapsulating materials for electronic components.[4]

-

High-Performance Fibers: Polyamides based on this compound can be spun into high-strength, high-modulus fibers. These fibers have potential applications in ballistic-resistant materials (body armor), reinforcement for composites, and specialty industrial fabrics.[2]

-

Membranes for Separation Processes: The controlled porosity and chemical resistance of these aromatic polyamides make them suitable for the fabrication of membranes for gas separation, pervaporation, and filtration applications under harsh conditions.

Conclusion

This compound serves as a valuable monomer for the synthesis of a new generation of aromatic polyamides. By carefully selecting the diacid comonomer and the polymerization method, a wide range of materials with tailored properties can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and application of these high-performance polymers. Further research into structure-property relationships will undoubtedly unlock new possibilities for these versatile materials in advanced technological fields.

References

Application Notes and Protocols: 4,4'-Diaminobenzanilide as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Diaminobenzanilide (DABA) as a high-performance curing agent for epoxy resins. DABA is an aromatic amine that offers significant improvements in the mechanical and thermal properties of cured epoxy systems, making it a subject of interest for advanced materials applications.

Introduction

This compound is a solid aromatic diamine used as a curing agent, or hardener, for epoxy resins.[1] Its chemical structure, featuring two primary amine groups and an amide linkage, allows it to form a highly cross-linked, rigid polymer network when reacted with epoxy resins. This results in cured materials with high glass transition temperatures (Tg), excellent flexural strength, and improved strain to failure, which are critical properties for applications in aerospace and other high-performance sectors.[2] The particle size of the DABA powder has been identified as a crucial factor in achieving optimal performance, with smaller particle sizes leading to significantly enhanced mechanical properties.[2]

Chemical Structure

Caption: Chemical structure of this compound (DABA).

Key Performance Characteristics

Epoxy resins cured with this compound exhibit a desirable combination of thermal and mechanical properties. The rigid aromatic backbone of DABA contributes to a high glass transition temperature, while the amine functional groups ensure a high degree of cross-linking.

Key advantages include:

-